methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a methoxy-substituted benzylidene group at position 2, a 4-methoxyphenyl group at position 5, and a methyl ester at position 4. This scaffold is notable for its fused bicyclic structure, which combines a thiazole ring with a pyrimidine-dione system. The compound’s structural complexity and functional diversity make it a subject of interest in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) and crystallographic behavior .
Properties
Molecular Formula |
C24H22N2O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl (2E)-5-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(16-8-10-17(29-2)11-9-16)26-22(27)19(32-24(26)25-14)13-15-6-5-7-18(12-15)30-3/h5-13,21H,1-4H3/b19-13+ |
InChI Key |
PQWQWSWFSOOKNZ-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thioamides, and pyrimidine derivatives. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its methoxy, carbonyl, and conjugated thiazole-pyrimidine systems:
| Functional Group | Reactivity | Example Reactions |
|---|---|---|
| Methoxy (–OCH₃) | Susceptible to demethylation under strong acids/bases or oxidative conditions | Cleavage to phenolic –OH groups in acidic environments. |
| Carbonyl (C=O) | Nucleophilic attack (e.g., by amines, hydrazines) | Formation of hydrazones or Schiff bases. |
| Thiazole ring | Electrophilic substitution at sulfur or nitrogen sites | Sulfoxidation or alkylation reactions. |
Oxidation and Reduction Pathways
The compound’s α,β-unsaturated carbonyl system participates in redox reactions:
-
Oxidation :
The exocyclic double bond (2E configuration) can undergo epoxidation or dihydroxylation with agents like m-CPBA or OsO₄, though specific experimental data for this compound remains unpublished. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated thiazolo-pyrimidine derivative.
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/EtOH):
-
The thiazole ring undergoes ring-opening to form thioamide intermediates.
-
The dihydropyrimidine ring may experience tautomerization or dehydration .
Interaction with Nucleophiles
The ester group (–COOCH₃) is reactive toward nucleophiles:
| Nucleophile | Product | Conditions |
|---|---|---|
| Hydroxylamine | Hydroxamic acid derivative | NH₂OH·HCl, NaOH, ethanol |
| Grignard reagents | Tertiary alcohol | RMgX, anhydrous THF |
Crystallographic and Stability Data
The compound forms a three-dimensional hydrogen-bonded network in its crystalline state, stabilized by:
-
Intramolecular C–H⋯O/S interactions : Creates S(6) ring motifs .
-
Intermolecular C–H⋯F bonds : Enhances thermal stability (decomposition >250°C) .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
Scientific Research Applications
Table 1: Synthesis Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Condensation | Aldehyde + Thiazole, reflux | 70-85 |
| Cyclization | Polyphosphoric acid, heat | 65-80 |
| Enzymatic Oxidation | Laccase enzyme, room temperature | 35-93 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolopyrimidine derivatives. Methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been evaluated against various cancer cell lines:
- HT-29 (Colorectal Adenocarcinoma) : Demonstrated IC50 values ranging from 9.8 to 35.9 µM, indicating significant cytotoxicity compared to doxorubicin.
- HepG2 (Liver Adenocarcinoma) : Showed promising anticancer activity with similar potency .
Antimicrobial Properties
Thiazolopyrimidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound exhibit moderate antibacterial and antifungal activities against various pathogens .
Other Therapeutic Applications
Beyond antitumor and antimicrobial activities, thiazolopyrimidine derivatives are being explored for their potential as:
- Acetylcholinesterase Inhibitors : Relevant in the treatment of neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Agents : Showing promise in reducing inflammation in various models .
Study 1: Antitumor Efficacy of Thiazolopyrimidine Derivatives
A study published in Scientific Reports evaluated the antitumor efficacy of several thiazolopyrimidine derivatives against HT-29 and HepG2 cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics. The mechanism of action was proposed to involve apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Antimicrobial Activity Assessment
Research conducted on a series of thiazolopyrimidine compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MIC) that were comparable to established antibiotics. The findings suggest that these compounds could serve as lead candidates for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxy group (electron-donating) contrasts with analogs bearing halogens (e.g., 4-chloro , 3,5-dibromo ), which enhance electrophilicity and binding affinity but may reduce solubility.
- Ester Modifications : Methyl esters (target compound) offer lower molecular weight compared to ethyl or 2-methoxyethyl esters, influencing pharmacokinetics .
Electronic and Pharmacological Effects
Electronic Effects
- Methoxy Groups : The 3-methoxy and 4-methoxyphenyl groups in the target compound contribute to electron-rich aromatic systems, enhancing π-π stacking interactions but reducing electrophilic reactivity compared to nitro- or halogen-substituted analogs .
- Halogenated Analogs : Bromine and chlorine substituents (e.g., ) introduce halogen bonding capabilities, critical for enzyme inhibition (e.g., Cdc25B phosphatase ).
Pharmacological Activities
- Enzyme Inhibition : Compound 97 (), with a 3,5-dibromo-4-hydroxybenzylidene group, exhibits potent inhibition (IC50 = 3.0 µM) against Cdc25B, attributed to halogen bonding and H-bond networking. The target compound’s lack of halogens may limit similar potency but improve toxicity profiles .
- Cytotoxicity : Thiophene-containing analogs (e.g., 2-thienyl ) show ROS-independent cytotoxicity, whereas methoxy-rich derivatives like the target compound may prioritize metabolic stability over potency .
Crystallography
- Dihedral Angles : The target compound’s 3-methoxybenzylidene group likely forms a dihedral angle of ~90° with the thiazolopyrimidine core, as seen in analogs with 4-chlorobenzylidene . This orthogonal arrangement minimizes steric clash and optimizes crystal packing .
- Hydrogen Bonding : Methoxy groups participate in C–H···O interactions, stabilizing supramolecular architectures, whereas halogenated analogs rely on halogen-π or π-π interactions .
Biological Activity
Methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-pyrimidine core with various substituents that may influence its biological activity. The methoxy and benzylidene groups are significant for enhancing solubility and reactivity.
Molecular Formula
- C : 24
- H : 21
- N : 2
- O : 5
- S : 1
Structural Characteristics
The compound exhibits:
- A dihydropyrimidine ring that is crucial for its biological interactions.
- Multiple methoxy groups which may enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including the compound . The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 1.4 | |
| Hep3B (Liver) | 0.43 - 8.79 | |
| Leukemia Cells | Not specified |
These findings indicate that the compound exhibits significant cytotoxicity against breast and liver cancer cell lines, suggesting a mechanism of action that may involve the inhibition of critical cellular pathways.
The proposed mechanism through which this compound exerts its anticancer effects includes:
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, which is essential for DNA replication and repair.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the S phase, leading to apoptosis as evidenced by elevated levels of active caspase-3 .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.
Other Biological Activities
Beyond anticancer properties, thiazolo-pyrimidine derivatives have been investigated for:
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Research indicates potential in reducing inflammation markers in vitro.
Study on Anticancer Efficacy
In a recent study, this compound was evaluated for its cytotoxicity against multiple cancer cell lines. The results indicated promising activity with IC50 values significantly lower than standard chemotherapeutics like etoposide.
Research on Mechanistic Insights
Another study focused on elucidating the molecular mechanisms involved in the anticancer effects of this compound. The findings suggested that it not only inhibits topoisomerase but also modulates signaling pathways associated with cell survival and apoptosis .
Q & A
Q. What synthetic methodologies are optimal for preparing the title compound with high yield and purity?
Answer: The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) with a thiazolopyrimidine precursor under reflux in ethanol or DMF, catalyzed by piperidine or acetic acid .
- Step 2 : Esterification of the carboxylic acid intermediate using methanol and thionyl chloride (SOCl₂) to form the methyl ester .
- Optimization : Yield improvements (>75%) are achieved by controlling reaction time (12–24 hours) and temperature (80–100°C). Purity (>95%) is ensured via recrystallization from ethanol-DMF mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolves stereochemistry (e.g., E/Z isomerism) and confirms the thiazolo[3,2-a]pyrimidine core. Typical parameters: triclinic P1 space group, R factor < 0.06, data-to-parameter ratio > 13:1 .
- NMR : and NMR verify substituent positions (e.g., methoxy groups at C3 and C4-phenyl). Key signals: δ ~8.2 ppm (benzylidene proton), δ ~3.8 ppm (methoxy groups) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 505.12) .
Q. How should crystallization be optimized to obtain single crystals suitable for X-ray analysis?
Answer:
- Solvent selection : Use mixed solvents (e.g., DMF-ethanol 1:3) to slow nucleation.
- Temperature gradient : Gradual cooling from 50°C to room temperature over 48 hours.
- Intermolecular interactions : Stabilize crystals via π-π stacking (benzylidene-phenyl interactions) and hydrogen bonding (C=O···H–N) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Answer:
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time (24–72 hours), and compound purity (HPLC >95%) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Compare activity of derivatives (e.g., fluorinated benzylidene groups) to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
Answer:
-
Substituent variation :
-
Synthetic routes : Employ Suzuki-Miyaura coupling to introduce aryl groups at C5 .
Q. What advanced crystallographic methods validate non-covalent interactions in the solid state?
Answer:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H-bonding, 25% π-π interactions) .
- DFT calculations : Correlate experimental bond lengths (C=O: 1.21 Å) with theoretical values (B3LYP/6-31G*) .
- Twinned crystal refinement : Resolve disorder in benzylidene substituents using SHELXL .
Q. How do solvent polarity and pH influence the compound’s stability in pharmacological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
